molecular formula C9H10F3N B13578227 3-Ethyl-5-(trifluoromethyl)aniline

3-Ethyl-5-(trifluoromethyl)aniline

Cat. No.: B13578227
M. Wt: 189.18 g/mol
InChI Key: MNBPIOAXSFVBHK-UHFFFAOYSA-N
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Description

3-Ethyl-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(trifluoromethyl)aniline typically involves the nitration of 3-Ethyl-5-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Ethyl-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)aniline: Similar in structure but with two trifluoromethyl groups instead of one.

    3-(Trifluoromethyl)aniline: Lacks the ethyl group present in 3-Ethyl-5-(trifluoromethyl)aniline.

    3-Ethyl-4-(trifluoromethyl)aniline: Similar but with the trifluoromethyl group in a different position on the benzene ring.

Uniqueness

This compound is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-2-6-3-7(9(10,11)12)5-8(13)4-6/h3-5H,2,13H2,1H3

InChI Key

MNBPIOAXSFVBHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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